Cas no 2580100-24-7 (rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate)

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylateは、ノルボルナン骨格を有する光学活性なアミノ酸エステル誘導体です。その特異的な立体構造により、キラルな分子構造を必要とする有機合成反応や医薬品中間体として高い価値を有します。特に(1R,2R,4R)配置の立体選択性は、生物学的活性を有する化合物の合成において重要な役割を果たします。この化合物は高い立体純度と安定性を特徴とし、触媒的不斉合成や医薬品開発におけるキラルビルディングブロックとして優れた性能を示します。ノルボルナン系の剛直な骨格構造が分子の立体配座を固定し、選択的な分子認識を可能にすることが最大の特長です。

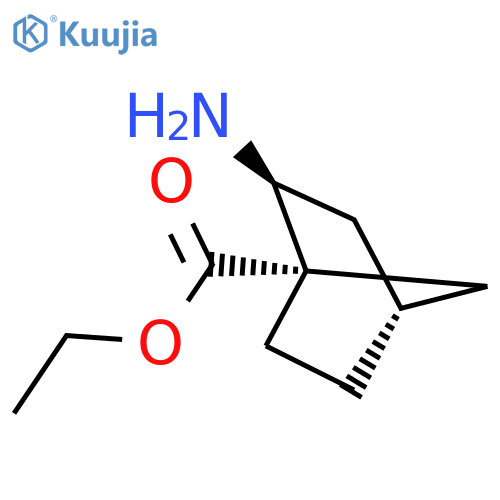

2580100-24-7 structure

商品名:rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate

rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate

- 2580100-24-7

- EN300-27727523

- rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate

-

- インチ: 1S/C10H17NO2/c1-2-13-9(12)10-4-3-7(6-10)5-8(10)11/h7-8H,2-6,11H2,1H3/t7-,8+,10+/m1/s1

- InChIKey: JOZJSBHAPOUWEE-WEDXCCLWSA-N

- ほほえんだ: O(CC)C([C@]12CC[C@H](C[C@@H]1N)C2)=O

計算された属性

- せいみつぶんしりょう: 183.125928785g/mol

- どういたいしつりょう: 183.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27727523-5g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 5g |

$2443.0 | 2023-09-10 | ||

| Enamine | EN300-27727523-10g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 10g |

$3622.0 | 2023-09-10 | ||

| Enamine | EN300-27727523-2.5g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-27727523-0.25g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-27727523-10.0g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-27727523-0.05g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-27727523-1.0g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-27727523-5.0g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-27727523-0.1g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-27727523-0.5g |

rac-ethyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate |

2580100-24-7 | 95.0% | 0.5g |

$809.0 | 2025-03-19 |

rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

2580100-24-7 (rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬